molecular formula C19H22N2O5S B2957974 5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 498568-56-2

5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2957974
CAS No.: 498568-56-2
M. Wt: 390.45
InChI Key: CBPUZZOZWLJICV-UHFFFAOYSA-N
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Description

5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Tautomerism

Research into similar compounds, such as NH-pyrazoles, highlights the importance of understanding molecular structures and tautomerism for developing pharmaceuticals. The annular tautomerism and hydrogen bonding patterns of NH-pyrazoles, including those with methoxyphenyl groups, have been elucidated using X-ray crystallography and NMR spectroscopy, providing insights into their stable forms in both solution and the solid state (Cornago et al., 2009).

Synthesis and Cytotoxicity

Polymethoxylated-pyrazoline benzene sulfonamides, structurally related to the specified compound, have been synthesized and evaluated for their cytotoxic activities on tumor and non-tumor cell lines. These compounds have shown to inhibit carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes. The trimethoxy derivatives exhibited higher tumor selectivity compared to dimethoxy derivatives, suggesting their potential as lead molecules for cancer treatment (Kucukoglu et al., 2016).

Corrosion Inhibition

Pyranopyrazole derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic environments. Such studies are crucial for developing new materials with enhanced corrosion resistance, which is vital for extending the lifespan of metal components in various industrial applications (Yadav et al., 2016).

Molecular Docking and Drug Design

Research into tetrazole and pyrazole derivatives has explored their potential as COX-2 inhibitors, offering insights into the development of new anti-inflammatory drugs. Molecular docking studies have been used to understand the orientation and interaction of these molecules within the active site of the cyclooxygenase-2 enzyme, providing valuable information for drug design (Al-Hourani et al., 2015).

Antidepressant Activities

The synthesis and evaluation of pyrazoline derivatives for their antidepressant activities highlight the potential of these compounds in developing new treatments for depression. Such studies contribute to understanding the chemical basis of antidepressant effects and the development of more effective and safer therapeutic options (Palaska et al., 2001).

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-24-14-10-8-13(9-11-14)16-12-17(21(20-16)27(4,22)23)15-6-5-7-18(25-2)19(15)26-3/h5-11,17H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPUZZOZWLJICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.